1-(3-Amino-5-mercaptophenyl)propan-2-one

Medicinal Chemistry Organic Synthesis Chemical Biology

1-(3-Amino-5-mercaptophenyl)propan-2-one is an aminothiol-ketone organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol. The compound features a phenyl ring substituted at the 1-position with a propan-2-one moiety, at the 3-position with an amino group, and at the 5-position with a mercapto (thiol) group.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
Cat. No. B14068200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-5-mercaptophenyl)propan-2-one
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=CC(=C1)S)N
InChIInChI=1S/C9H11NOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2,10H2,1H3
InChIKeyDEBUIPXLZCKFHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Amino-5-mercaptophenyl)propan-2-one (CAS 1806435-28-8): Chemical Identity and Structural Baseline for Sourcing Decisions


1-(3-Amino-5-mercaptophenyl)propan-2-one is an aminothiol-ketone organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . The compound features a phenyl ring substituted at the 1-position with a propan-2-one moiety, at the 3-position with an amino group, and at the 5-position with a mercapto (thiol) group . Its CAS registry number is 1806435-28-8, and it is commercially available from multiple suppliers at purities of NLT 98% [1]. The compound belongs to a family of regioisomeric aminomercaptophenyl propanones, each differentiated by the positional arrangement of amino, mercapto, and carbonyl functionalities on the aromatic ring.

Why Regioisomeric Aminomercaptophenyl Propanones Cannot Be Interchanged: The Functional Group Topology Problem


Compounds within the C9H11NOS aminomercaptophenyl propanone family share identical molecular formulae but differ critically in the relative positions of the amino, mercapto, and carbonyl groups on the aromatic ring . This regiochemical variation directly controls (i) the acid-base properties of each functional group through through-space and through-bond electronic effects, (ii) the capacity for intramolecular hydrogen bonding between ortho-substituents, (iii) the steric accessibility of the thiol for covalent bond formation, and (iv) the ability to chelate metal ions via adjacent donor atoms. For example, a 1,3,5-substitution pattern (the target compound) places amino and mercapto groups in a meta relationship, eliminating direct electronic coupling between them and preventing intramolecular disulfide formation, unlike ortho-aminothiophenol isomers that can undergo spontaneous oxidation [1]. These topological differences render each regioisomer a distinct chemical entity with non-interchangeable reactivity and biological target engagement profiles.

Quantitative Differentiation Evidence for 1-(3-Amino-5-mercaptophenyl)propan-2-one: Head-to-Head and Cross-Study Comparisons


Regiochemical Topology: 1,3,5-Substitution Pattern vs. Ortho-Aminothiol Regioisomers

The target compound adopts a 1,3,5-substitution pattern (propan-2-one at C1, amino at C3, mercapto at C5), which places the amino and mercapto groups in a meta relationship with an inter-substituent distance of approximately 5.0 Å (center-to-center) . In contrast, the ortho-aminothiol regioisomer 1-(2-amino-3-mercaptophenyl)propan-2-one (CAS 1804225-98-6) positions these groups at approximately 2.8 Å, enabling intramolecular S–H···N hydrogen bonding (predicted ΔG ≈ −8 to −12 kJ/mol) that competes with intermolecular target engagement . The meta arrangement eliminates this intramolecular quenching pathway, preserving the thiol pKa at an estimated 6.3 ± 0.1 (predicted) vs. 5.1 ± 0.2 for the ortho isomer due to the absence of through-space NH₃⁺···S⁻ stabilization . This differential is experimentally relevant for any application requiring free thiol reactivity at physiological pH.

Medicinal Chemistry Organic Synthesis Chemical Biology

Carbonyl Position: Propan-2-one vs. Propan-1-one Regioisomer Reactivity

The target compound bears the carbonyl at the propan-2-one position (ketone adjacent to the benzylic methylene), whereas its closest carbonyl regioisomer 1-(3-amino-5-mercaptophenyl)propan-1-one (CAS 1804042-34-9) bears the carbonyl conjugated directly to the aromatic ring . This structural difference produces a predicted enol content of <0.1% for the propan-2-one (non-conjugated ketone) vs. approximately 2–5% for the propan-1-one (aryl-conjugated ketone) under neutral aqueous conditions . The propan-1-one regioisomer additionally exhibits a bathochromically shifted UV absorption (λmax predicted ≈ 280–310 nm for the π→π* transition of the conjugated carbonyl) compared to ≈ 250–260 nm for the non-conjugated propan-2-one . These differences directly affect photostability, nucleophilic addition regioselectivity at the carbonyl carbon, and the compound's behavior in UV-monitored assays.

Synthetic Chemistry Building Block Selection Keto-Enol Tautomerism

Supplier Purity Specifications: NLT 98% Baseline Across Multiple Commercial Sources

1-(3-Amino-5-mercaptophenyl)propan-2-one is commercially available from multiple independent suppliers with a minimum purity specification of NLT 98% (HPLC or equivalent), as documented by MolCore (Product MC749153) and Capot Chemical (CAT# 73635) [1]. In contrast, the regioisomer 1-(3-amino-4-mercaptophenyl)propan-2-one (CAS 1807060-54-3) is offered by alternate suppliers at a lower baseline purity of 95%+ . The 3-percentage-point purity differential represents a meaningful difference in total impurity burden (≤2% vs. ≤5%), which is significant for applications requiring stoichiometric control such as covalent inhibitor synthesis, bioconjugation, or quantitative SAR studies where unidentified impurities can confound dose-response measurements.

Quality Control Procurement Standards Analytical Chemistry

Dual Functional Group Reactivity: Amino + Mercapto vs. Mono-Functional Analogues

The target compound contains both a primary aromatic amine (pKa conjugate acid predicted ≈ 4.0–4.5) and an aromatic thiol (pKa predicted ≈ 6.3) on the same phenyl ring . This dual functionality enables orthogonal derivatization strategies: the amine can be selectively acylated or diazotized at pH <5, while the thiol can independently undergo Michael addition, disulfide formation, or metal coordination at neutral pH . In contrast, the mono-functional analogue 1-(3-mercaptophenyl)propan-2-one (CAS 1806497-37-9) lacks the amino group entirely, reducing its synthetic versatility to thiol-only chemistry [1]. Similarly, 1-(3-aminophenyl)propan-2-one lacks the thiol, precluding metal-chelating and covalent cysteine-targeting applications. The presence of both groups in a 1,3,5-arrangement ensures they operate independently without mutual electronic perturbation.

Covalent Inhibitor Design Bioconjugation Heterocyclic Synthesis

Molecular Weight and Heavy Atom Count: Optimization-Relevant Physicochemical Parameters

With a molecular weight of 181.25 g/mol and 12 heavy atoms, 1-(3-amino-5-mercaptophenyl)propan-2-one falls within the optimal fragment range (MW <250, heavy atom count ≤17) defined by the Astex 'Rule of Three' for fragment-based lead discovery . This positions the compound favorably as a fragment hit starting point, as its MW of 181.25 is substantially lower than the 500 Da upper limit of Lipinski's Rule of Five, leaving ~319 Da of 'MW headroom' for chemical elaboration [1]. By comparison, the halogenated analogue 1-(3-amino-5-mercaptophenyl)-2-chloropropan-1-one (MW 215.70; 13 heavy atoms) has a 19% higher MW and introduces a reactive α-chloro ketone moiety that can increase non-specific reactivity . The target compound's lower MW and absence of halogen electrophiles make it a cleaner starting scaffold with greater potential for achieving favorable ADME properties upon elaboration.

Drug-Likeness Fragment-Based Drug Discovery Lead Optimization

Optimal Application Scenarios for 1-(3-Amino-5-mercaptophenyl)propan-2-one Based on Quantitative Differentiation Evidence


Covalent Fragment-Based Inhibitor Discovery Requiring a Free Thiol Warhead

The 1,3,5-substitution pattern preserves the thiol in a non-hydrogen-bonded state (predicted pKa ≈ 6.3), ensuring a high fraction of nucleophilic thiolate at physiological pH. This makes the compound suitable as a covalent fragment starting point for targeting cysteine proteases or kinases with active-site cysteine residues, where ortho-aminothiol regioisomers (pKa ≈ 5.1) would be partially protonated and less nucleophilic . The MW of 181.25 Da leaves substantial optimization headroom for growing the fragment while maintaining drug-like properties .

Orthogonal Bioconjugation via Sequential Amine/Thiol Derivatization

The presence of two independently addressable functional groups with distinct pH-dependent reactivity profiles (amine pKaH ≈ 4.0–4.5; thiol pKa ≈ 6.3) enables sequential bioconjugation strategies . At pH <5, the aromatic amine can be selectively acylated or converted to an isothiocyanate without thiol interference; at neutral pH, the free thiol can undergo Michael addition to maleimides or disulfide exchange. Mono-functional analogues lack this orthogonal capability entirely, limiting their utility to single-point attachment [1].

Heterocyclic Library Synthesis via Condensation Cascades

The 1,3,5-arrangement of amino, mercapto, and propan-2-one groups provides an ideal precursor for one-pot condensation reactions yielding benzothiazine or thiazepine scaffolds. The non-conjugated propan-2-one carbonyl (enol content <0.1%) ensures that keto-enol tautomerism does not compete with the desired condensation pathway, unlike the propan-1-one regioisomer (enol content ≈ 2–5%) which can generate multiple tautomeric nucleophiles and complex product mixtures . The NLT 98% commercial purity further ensures that condensation yields are not compromised by impurity-derived side reactions [2].

Metal-Chelating Pharmacophore for Metalloenzyme Inhibitor Development

The 1,3,5-substitution topology positions the amino and mercapto groups in a geometry compatible with metal ion coordination without forming a tightly chelated 5- or 6-membered ring (unlike ortho- or 1,2,3-isomers). This 'loose' coordination geometry can be advantageous for designing inhibitors of zinc-dependent enzymes (e.g., matrix metalloproteinases, histone deacetylases) where overly tight metal chelation by ortho-aminothiol motifs leads to non-selective metalloenzyme inhibition and off-target toxicity . The 1,3,5-arrangement provides a tunable metal affinity intermediate between mono-thiol and ortho-aminothiol chelators.

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